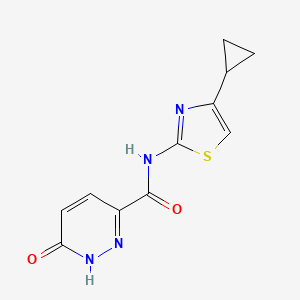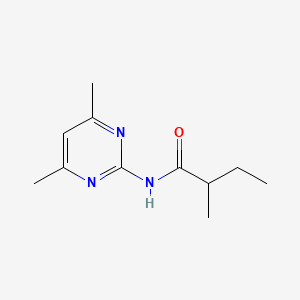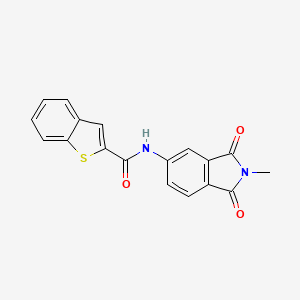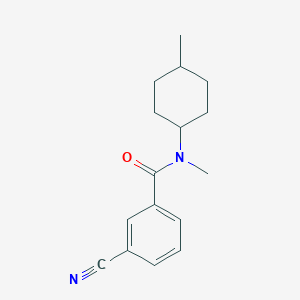![molecular formula C18H16N2O3 B7540262 N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide, also known as MIQ, is a chemical compound that has been a subject of research in the scientific community. MIQ is a derivative of isoquinoline and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is not fully understood. However, it is believed that N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide exerts its effects by modulating various signaling pathways in cells. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and physiological effects:
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In animal studies, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to improve cognitive function and memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is relatively easy to synthesize and has a high purity. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is also stable under normal laboratory conditions. However, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has some limitations for lab experiments. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide is insoluble in water and requires the use of organic solvents for experimental procedures. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide also has a low solubility in some commonly used solvents, such as ethanol and methanol.
Direcciones Futuras
There are several future directions for research on N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. One potential direction is the investigation of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide as a potential therapeutic agent for neurodegenerative diseases. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide as a potential anticancer agent. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. Additionally, the development of new synthesis methods and modifications of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide may lead to the discovery of new compounds with improved properties.
Métodos De Síntesis
The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide involves the reaction between 3-(methoxymethyl)aniline and 3-bromo-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as copper powder. The resulting product is then treated with acetic anhydride to obtain N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide. The synthesis of N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been investigated as a potential anticancer agent. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has also been studied for its potential applications in neurodegenerative diseases. N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-11-12-5-4-7-14(9-12)19-18(22)16-10-13-6-2-3-8-15(13)17(21)20-16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBIAXQDTGMPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)


![6-(7-methylimidazo[1,2-a]pyridin-2-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B7540230.png)



![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)

